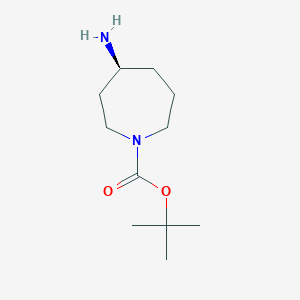
1-(2-Amino-2-oxoethyl)piperidin-3-carbonsäure
Übersicht
Beschreibung
“1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid” is a compound with the empirical formula C8H16N2O4 . It is a solid substance and is a part of a class of compounds known as piperidines .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied in the context of anticonvulsant activity . The Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid were synthesized and characterized . The synthesis involved intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular weight of “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid” is 204.22 . The SMILES string representation of the molecule is O.NC(=O)CN1CCC(CC1)C(O)=O .Physical and Chemical Properties Analysis
The compound is a solid substance . It has an empirical formula of C8H16N2O4 and a molecular weight of 204.22 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikonvulsive Eigenschaften
In der medizinischen Chemie wurde diese Verbindung zur Synthese neuartiger Schiff-Basen verwendet, die auf ihre Antikonvulsiva-Aktivität untersucht wurden . Diese Derivate haben sich als vielversprechend erwiesen, die Blut-Hirn-Schranke zu überwinden und bieten das Potenzial als neue Therapeutika zur Behandlung von Epilepsie, wobei der Bedarf an Medikamenten mit verbesserter Wirksamkeit und Verträglichkeit gedeckt wird.
Pharmakologie: Wechselwirkung mit dem GABA-Transporter
Pharmakologisch wurden Derivate von 1-(2-Amino-2-oxoethyl)piperidin-3-carbonsäure auf ihre Wechselwirkung mit dem humanen GABA-Transporter 1 (GAT1) untersucht . Molekulare Docking-Studien deuten darauf hin, dass diese Verbindungen effektiv in der aktiven Tasche von GAT1 binden können, was für die Entwicklung von Behandlungen für neurologische Erkrankungen von Bedeutung ist.
Biochemie: Hemmung von Enzymen
In der Biochemie ist bekannt, dass der Piperidin-Kern, der Teil der Struktur dieser Verbindung ist, eine Rolle bei der Hemmung von Enzymen spielt . Dies ist entscheidend für die Entwicklung von Medikamenten, die auf bestimmte Stoffwechselwege abzielen, und könnte zu neuen Behandlungen für Krankheiten führen, bei denen die Regulierung von Enzymen eine therapeutische Strategie ist.
Organische Chemie: Synthese von Piperidinderivaten
Organische Chemiker haben die Verwendung dieser Verbindung als Reaktant für die Synthese verschiedener Piperidinderivate untersucht . Diese Derivate sind aufgrund ihrer breiten Anwendungen bei der Herstellung von Arzneimitteln wertvoll, einschließlich Inhibitoren und Agonisten für verschiedene biologische Zielmoleküle.
Chemieingenieurwesen: Prozessoptimierung
Im Chemieingenieurwesen werden die Derivate der Verbindung zur Optimierung von Syntheseprozessen verwendet, z. B. zur Eintopf-Funktionalisierung ungesättigter Zwischenprodukte . Diese Optimierung ist der Schlüssel zur Entwicklung effizienterer und kostengünstigerer Produktionsmethoden im industriellen Maßstab für Arzneimittel.
Zukünftige Richtungen
Piperidines, including “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Wirkmechanismus
Target of Action
Similar compounds have been associated with the inhibition of gaba (γ-aminobutyric acid) uptake . GABA is the main inhibitory neurotransmitter in the brain of mammals and plays a considerable role in the pathogenesis of epilepsy .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly gaba transporters, to inhibit the uptake of gaba, thereby increasing the concentration of gaba in the brain .
Biochemical Pathways
By inhibiting the uptake of gaba, the compound could potentially affect the gabaergic neurotransmission pathway . This could lead to an increase in inhibitory signals in the brain, which could have downstream effects on neuronal excitability and seizure activity.
Pharmacokinetics
Similar compounds have been evaluated for in vitro blood-brain barrier (bbb) permeability , which is a crucial factor in determining the bioavailability of a compound in the brain.
Result of Action
By potentially increasing the concentration of gaba in the brain, the compound could decrease neuronal excitability and reduce seizure activity .
Biochemische Analyse
Biochemical Properties
1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) transporters, which are crucial for neurotransmission in the brain . The nature of these interactions often involves binding to active sites on enzymes or receptors, thereby modulating their activity. This compound’s ability to influence such critical biochemical pathways underscores its potential therapeutic applications.
Cellular Effects
The effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can cross the blood-brain barrier and affect neuronal cells by interacting with GABA transporters . This interaction can lead to changes in neurotransmitter levels, impacting cell signaling and gene expression. Additionally, its effects on cellular metabolism can alter the energy balance within cells, influencing various metabolic pathways.
Molecular Mechanism
At the molecular level, 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA transporters, inhibiting or activating their function . This binding can lead to changes in the transporter’s conformation, affecting its ability to transport neurotransmitters across cell membranes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, emphasizing the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter levels and improving neurological function . At higher doses, it can cause toxic or adverse effects, such as neurotoxicity or metabolic disturbances. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications.
Metabolic Pathways
1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells. For instance, its interaction with GABA transporters can influence the levels of gamma-aminobutyric acid and other related metabolites, impacting overall neurotransmitter balance.
Transport and Distribution
The transport and distribution of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, its ability to cross the blood-brain barrier and interact with neuronal cells highlights its potential for targeting central nervous system disorders.
Subcellular Localization
The subcellular localization of 1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c9-7(11)5-10-3-1-2-6(4-10)8(12)13/h6H,1-5H2,(H2,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYDPAMZRKIGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)




![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)


![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)
